3,16-Dihydroxyandrost-5-en-17-one
Description
Historical Context of Steroid Biochemistry and the Discovery Trajectory of 3,16-Dihydroxyandrost-5-en-17-one
The journey to understanding this compound is intrinsically linked to the broader history of steroid biochemistry, which saw its genesis in the early 20th century with the isolation and structural elucidation of key sex hormones. A pivotal moment in this narrative was the isolation of Dehydroepiandrosterone (B1670201) (DHEA), also known as androstenolone, from human urine in 1934 by Adolf Butenandt and Kurt Tscherning. DHEA is a primary product of the adrenal glands and a central precursor in the biosynthesis of both androgens and estrogens.
The discovery of this compound followed from subsequent investigations into the metabolic fate of DHEA. As researchers unraveled the complex biotransformations of DHEA, it became evident that hydroxylation at various positions on the steroid nucleus was a common metabolic step. The 16α-hydroxylation of DHEA was identified as a key metabolic reaction, leading to the formation of this compound, also widely known as 16α-Hydroxy-DHEA. Its identification was crucial in understanding the pathways leading to the production of certain estrogens, particularly during pregnancy.
Structural Elucidation and Stereochemical Considerations of this compound
The chemical structure of this compound is defined by the foundational androstane (B1237026) skeleton, a C19 steroid framework. Its systematic IUPAC name is (3β,16α)-3,16-dihydroxyandrost-5-en-17-one. This nomenclature precisely describes its key structural features:
Androstane Core: A tetracyclic hydrocarbon structure consisting of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring.
Unsaturation: A double bond is located between carbon atoms 5 and 6 (androst-5-ene).
Hydroxyl Groups: Two hydroxyl (-OH) groups are present. One is attached to carbon 3 in the beta (β) configuration, meaning it projects above the plane of the steroid nucleus. The second hydroxyl group is at carbon 16 in the alpha (α) configuration, projecting below the plane.
Ketone Group: A ketone (=O) group is situated at carbon 17.
The stereochemistry of the hydroxyl groups at C-3 and C-16 is critical to the molecule's biological activity and its role as a metabolic intermediate. The specific spatial arrangement of these functional groups dictates how the molecule interacts with enzymes and receptors.
Table 1: Key Structural and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₂₈O₃ |
| Molar Mass | 304.42 g/mol |
| IUPAC Name | (3β,16α)-3,16-dihydroxyandrost-5-en-17-one |
| Synonyms | 16α-Hydroxy-DHEA, 16α-Hydroxydehydroepiandrosterone |
| Stereochemistry | 3β, 16α |
Classification and Hierarchical Positioning within the Androstene Steroid Family
This compound belongs to the androstane class of steroids, which are C19 steroids that include the androgens. More specifically, it is classified as an androstene steroid due to the presence of the double bond in the steroid nucleus. It is a derivative of Dehydroepiandrosterone (DHEA), a prominent member of this family.
Hierarchically, this compound is positioned as a direct metabolite of DHEA. The metabolic pathway involves the enzymatic hydroxylation of DHEA. This positions it downstream of DHEA in the steroidogenic cascade but upstream of other significant steroid hormones.
Table 2: Hierarchical Classification of this compound
| Level | Classification |
| Superclass | Lipids and lipid-like molecules |
| Class | Steroids and steroid derivatives |
| Sub-Class | Androstane steroids |
| Direct Parent | Androgens and derivatives |
| Metabolic Precursor | Dehydroepiandrosterone (DHEA) |
This hierarchical positioning underscores its role as a metabolic intermediate, linking the primary adrenal steroid DHEA to the biosynthesis of other steroids.
Significance of this compound in Endogenous Biochemical Systems
The primary and most well-established significance of this compound lies in its role as an intermediate in the biosynthesis of estriol (B74026). wikipedia.org Estriol is a major estrogen during pregnancy, and its production relies on a supply of precursors from the fetal adrenal gland. Both 16α-OH-DHEA and its 3β-sulfate ester, 16α-OH-DHEA-S, are key intermediates in this pathway. wikipedia.org
The formation of this compound from DHEA is catalyzed by cytochrome P450 enzymes. This 16α-hydroxylation is a critical step in the pathway leading to estriol synthesis.
Beyond its role in estriol synthesis, research has indicated that this compound possesses inherent estrogenic activity. wikipedia.org This suggests that the compound itself may exert biological effects by interacting with estrogen receptors, although its potency is generally considered to be lower than that of classical estrogens like estradiol. The physiological relevance of this intrinsic estrogenic activity is an area of ongoing investigation.
Properties
IUPAC Name |
3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIVKFZWLZJXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862605 | |
| Record name | 3,16-Dihydroxyandrost-5-en-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymology and Biochemical Mechanisms Associated with 3,16 Dihydroxyandrost 5 En 17 One Metabolism
Characterization of Enzymes Mediating 3,16-Dihydroxyandrost-5-en-17-one Biotransformations
The biotransformation of this compound is primarily managed by members of the cytochrome P450 (CYP) superfamily and the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) family of enzymes. These enzymes are responsible for the hydroxylation and oxidation-isomerization reactions that are fundamental to steroid metabolism.
Isolation, Purification, and Kinetic Analysis of Relevant Steroid-Modifying Enzymes
The primary enzyme identified in the formation of this compound is Cytochrome P450 3A4 (CYP3A4). This enzyme facilitates the aliphatic hydroxylation of dehydroepiandrosterone (B1670201) (DHEA) to generate this compound. frontiersin.orgresearchgate.net The isolation and purification of CYP3A4 for in vitro studies typically involve expression in recombinant systems, such as E. coli or baculovirus-infected insect cells, followed by chromatographic purification steps.
The 3β-hydroxysteroid dehydrogenase (3β-HSD) enzymes, particularly types 1 and 2 (HSD3B1 and HSD3B2), are also critical in steroid metabolism. nih.govwikipedia.org These enzymes catalyze the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. nih.govwikipedia.org While their direct action on this compound is not extensively documented, their involvement in the metabolic pathways of its precursor, DHEA, is well-established. frontiersin.org The purification of HSD3B1 and HSD3B2 often involves expression in mammalian cell lines to ensure proper post-translational modifications necessary for their activity. nih.gov
Table 1: Key Enzymes in the Metabolism of this compound and its Precursors
| Enzyme | Gene | Function | Cellular Localization |
| Cytochrome P450 3A4 | CYP3A4 | Aliphatic hydroxylation of DHEA to form this compound frontiersin.orgresearchgate.net | Endoplasmic Reticulum nih.gov |
| 3β-Hydroxysteroid Dehydrogenase Type 1 | HSD3B1 | Oxidation and isomerization of Δ5-3β-hydroxysteroids nih.govwikipedia.org | Placenta, peripheral tissues nih.gov |
| 3β-Hydroxysteroid Dehydrogenase Type 2 | HSD3B2 | Oxidation and isomerization of Δ5-3β-hydroxysteroids nih.govwikipedia.org | Adrenal gland, gonads nih.gov |
Cofactor Requirements and Substrate Specificity of Enzymes Interacting with this compound
The catalytic activity of the enzymes involved in the metabolism of this compound is dependent on specific cofactors.
CYP3A4: As a member of the cytochrome P450 superfamily, CYP3A4 requires NADPH-cytochrome P450 reductase for the transfer of electrons from NADPH, which is essential for its monooxygenase activity. hmdb.ca Molecular oxygen is also a critical substrate in the hydroxylation reaction.
3β-HSD (HSD3B1 and HSD3B2): These enzymes are NAD+-dependent, utilizing this cofactor for the oxidation of the 3β-hydroxyl group of the steroid substrate. nih.govoup.com
The substrate specificity of these enzymes is broad. CYP3A4 is known for its remarkable ability to metabolize a wide array of substrates, including many steroids. nih.gov Its large and flexible active site can accommodate various molecules. nih.gov The HSD3B enzymes act on a range of Δ5-3β-hydroxysteroids, including pregnenolone (B344588), 17α-hydroxypregnenolone, and DHEA. plos.orgscienceopen.com
Regulation of Enzyme Expression and Activity in Relation to Steroid Homeostasis
The expression and activity of the enzymes that metabolize this compound are tightly regulated to maintain steroid homeostasis. This regulation occurs at multiple levels, from gene transcription to post-translational modifications and allosteric control.
Transcriptional and Post-Translational Control Mechanisms
The transcription of HSD3B1 and HSD3B2 is also under complex control. For instance, the expression of HSD3B2 is regulated by transcription factors such as GATA, Nur77, and SF1/LRH1. plos.org Hormonal signals, like those mediated by cyclic AMP (cAMP), can also influence HSD3B2 expression. plos.org Post-translational modifications, such as glycosylation, have been identified for HSD3B2. genecards.org Furthermore, single nucleotide polymorphisms in the HSD3B1 gene can lead to a more stable enzyme with increased activity, which has implications for conditions like prostate cancer. nih.govnih.gov
Table 2: Regulatory Mechanisms of Key Enzymes
| Enzyme | Transcriptional Regulation | Post-Translational Modification |
| CYP3A4 | Regulated by nuclear receptors (PXR, CAR) and steroids (e.g., glucocorticoids). plos.orgscienceopen.comnih.gov | Phosphorylation, ubiquitination affecting protein stability. nih.govgenecards.org |
| HSD3B1/HSD3B2 | Regulated by transcription factors (GATA, Nur77, SF1/LRH1) and signaling molecules (cAMP). plos.org | Glycosylation (HSD3B2). genecards.org Genetic variants can alter protein stability (HSD3B1). nih.govnih.gov |
Allosteric Regulation and Modulation by Endogenous Factors
The activity of CYP3A4 can be allosterically modulated. The binding of a molecule to an allosteric site, distinct from the active site, can alter the enzyme's conformation and its catalytic activity. nih.gov This can lead to either activation or inhibition of its metabolic function. Endogenous steroids have been shown to interact with substrates within the active site of CYP3A4, potentially altering its activity. nih.gov
Chemical Synthesis Methodologies for 3,16 Dihydroxyandrost 5 En 17 One and Its Analogues
Total Synthesis Approaches to the Androstane (B1237026) Core Incorporating 3,16-Dihydroxyandrost-5-en-17-one Functionalities
The total synthesis of the androstane core is a complex undertaking due to the molecule's intricate polycyclic structure and multiple stereocenters. While less common than semi-synthetic methods for producing specific analogues like this compound, total synthesis offers the advantage of creating novel steroid skeletons not accessible from natural precursors. These routes often involve a series of intricate cyclization reactions, such as Diels-Alder reactions and intramolecular aldol (B89426) condensations, to construct the four-ring system.
Key challenges in the total synthesis of androstanes with 3,16-dihydroxy-17-one functionalities lie in the precise control of stereochemistry at multiple chiral centers and the regioselective introduction of oxygen functional groups at the C-3, C-16, and C-17 positions. While specific total syntheses of this compound are not extensively detailed in readily available literature, the general principles of steroid total synthesis provide a framework for how such a molecule could be constructed from the ground up. This would involve the carefully planned introduction of the hydroxyl and ketone functionalities at the appropriate stages of the synthetic sequence.
Semi-Synthetic Routes from Readily Available Steroid Precursors
Semi-synthesis from abundant natural steroids is the most practical and widely employed strategy for producing this compound and its analogues. Dehydroepiandrosterone (B1670201) (DHEA), a readily available adrenal steroid, is a common starting material for the synthesis of various androstane derivatives. nih.govnih.gov The synthesis of testosterone (B1683101), for instance, can be achieved from DHEA, highlighting the utility of this precursor. nih.gov
The precise introduction of functional groups at specific positions (regioselectivity) and with the correct spatial orientation (stereoselectivity) is paramount in steroid synthesis.
C-3 Hydroxyl Group: The 3β-hydroxyl group is often present in the starting material, such as in DHEA (3β-hydroxyandrost-5-en-17-one). wikipedia.org If modifications are needed or if the starting material is a 3-keto steroid, stereoselective reduction can be employed to install the desired 3β-hydroxyl group. nih.gov
C-16 Hydroxylation: The introduction of a hydroxyl group at the C-16 position is a critical step. This can be achieved through various methods, including microbial hydroxylation, which often offers high regioselectivity and stereoselectivity. nih.govnih.gov For example, certain microorganisms are known to hydroxylate steroids at the 16α-position. nih.govnih.gov Chemical methods, such as enolization of the 17-ketone followed by reaction with an electrophilic oxygen source, can also be utilized, although controlling regioselectivity can be more challenging.
C-17 Functionalization: The 17-keto group is a common feature of many steroid precursors. Stereoselective reduction of this ketone is a key transformation. For instance, the use of biocatalysts like the yeast strain Zygowilliopsis sp. can selectively reduce 17-oxosteroids to the corresponding 17β-hydroxysteroids. nih.gov Chemical reducing agents like sodium borohydride (B1222165) can also be used, often leading to the thermodynamically more stable 17β-alcohol. nih.gov In the case of this compound, the 17-keto group remains.
The stereochemical outcome of reductions at both the C-3 and C-17 positions can be influenced by the choice of reducing agent and reaction conditions. acs.orgacs.org
Given the presence of multiple reactive hydroxyl groups in the target molecule and its intermediates, protecting group chemistry is essential to achieve selective transformations. libretexts.orgorganic-chemistry.orgacs.org A protecting group temporarily masks a functional group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.org
Key considerations for choosing a protecting group include ease of introduction and removal, stability to various reaction conditions, and the ability to be removed without affecting other functional groups (orthogonality). organic-chemistry.orguchicago.edu
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| Hydroxyl | Silyl (B83357) ethers (e.g., TMS, TES, TBS, TBDPS), Alkyl ethers (e.g., MOM, SEM), Esters (e.g., Acetate, Benzoate) | Acidic conditions, Fluoride ions (for silyl ethers), Basic conditions (for esters) |
| Ketone | Acetals, Ketals | Acidic conditions |
In the synthesis of this compound, a typical strategy might involve:
Protection of the 3β-hydroxyl group of a starting material like DHEA, for example, as a silyl ether or an acetate. nih.govhighfine.com
Introduction of the 16-hydroxyl group.
Deprotection of the 3β-hydroxyl group to yield the final product.
The use of orthogonal protecting groups is crucial when multiple hydroxyl groups with different reactivities need to be selectively manipulated. uchicago.edunih.govuniversiteitleiden.nl For instance, a silyl ether could be used to protect one hydroxyl group, while an ester protects another, allowing for their selective removal under different conditions.
Development of Novel Synthetic Analogues and Structure-Activity Relationship (SAR) Insights
The synthesis of analogues of this compound is a key strategy for exploring structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects.
Synthetic efforts in this area focus on modifications at various positions of the androstane nucleus. For example, researchers have synthesized various androstane derivatives with modifications at the C-17 position, such as introducing hydrazonomethyl groups, to probe the binding requirements of receptors like Na+,K+-ATPase. nih.gov Other synthetic strategies involve the introduction of heterocyclic rings fused to the steroid core or the alkylation of oxime derivatives. nih.govresearchgate.netresearchgate.netnih.gov
SAR studies on related androstane derivatives have revealed that the nature and stereochemistry of substituents at C-3, C-16, and C-17 can significantly impact biological activity. For instance, in a series of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol derivatives, the binding affinity to the Na+,K+-ATPase receptor was found to correlate with the van der Waals volumes and molar refractivities of the substituents at the 17β-position, as well as the pKa of the compounds. nih.gov This suggests that both steric and electronic factors play a crucial role in ligand-receptor interactions. The development of synthetic analogues of dehydroepiandrosterone and its metabolites, such as 5-androstenediol, is also an active area of research for potential therapeutic applications. nih.gov
Advanced Analytical Methodologies for the Characterization and Quantification of 3,16 Dihydroxyandrost 5 En 17 One in Research Matrices
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental in isolating 3,16-dihydroxyandrost-5-en-17-one from complex biological samples and enabling its precise measurement. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling and Quantification
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely utilized technique for the comprehensive analysis of steroid profiles, including the quantification of this compound. nih.govnih.govnih.gov This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
In a typical GC-MS workflow for steroid analysis, samples undergo an initial extraction and derivatization process. Derivatization is often necessary to increase the volatility and thermal stability of the steroids, making them suitable for GC analysis. A common approach involves the conversion of hydroxyl and keto groups to more volatile ethers and oximes, respectively. For instance, this compound can be converted to its pentafluorobenzyloxime trimethylsilyl (B98337) ether derivative for enhanced detection. nih.gov
Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of different steroids is achieved based on their boiling points and interactions with the stationary phase coating the column. As the separated compounds elute from the column, they enter the mass spectrometer.
The mass spectrometer ionizes the eluted molecules, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, which serves as a chemical fingerprint, allowing for its identification. For quantification, selected ion monitoring (SIM) is often employed. nih.govnih.gov In SIM mode, the mass spectrometer is set to detect only specific, characteristic fragment ions of the target analyte, which significantly increases the sensitivity and selectivity of the analysis. For the pentafluorobenzyloxime trimethylsilyl ether derivative of 16α-hydroxydehydroepiandrosterone, characteristic mass fragments at m/z 266, 356, and 446 have been utilized for quantification. nih.gov
The application of GC-MS has been crucial in detecting and quantifying steroids in various biological matrices, including human seminal plasma and hair. nih.govnih.gov For example, a study successfully identified and quantified 16α-hydroxydehydroepiandrosterone in human seminal plasma for the first time using GC-MS, reporting an average concentration of 1.06 nmol/l. nih.gov Another study detailed a method for the simultaneous determination of eight steroids in human hair, showcasing the versatility of GC-MS in steroid profiling. nih.gov
Table 1: GC-MS Parameters for Steroid Analysis
| Parameter | Details | Reference |
| Derivatization | Pentafluorobenzyloxime trimethylsilyl ether | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | nih.govnih.gov |
| Monitored Ions (m/z) | 266, 356, 446 (for pentafluorobenzyloxime trimethylsilyl ether derivative) | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a premier analytical tool for the high-sensitivity quantification of steroids like this compound in various biological matrices. nih.govnih.govnih.govnih.gov This technique offers significant advantages over traditional methods, including superior specificity, reduced sample volume requirements, and the ability to simultaneously measure multiple analytes. nih.govnih.gov
The LC-MS/MS method involves the coupling of a liquid chromatograph, for the separation of analytes, to a tandem mass spectrometer for detection. The separation is typically performed using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The use of a gradient mobile phase system, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with a formic acid additive, allows for the efficient separation of a wide range of steroids. nih.gov
Upon elution from the LC column, the analytes enter the mass spectrometer, where they are ionized, commonly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.gov The tandem mass spectrometer, often a triple-quadrupole instrument, provides two stages of mass analysis. In the first stage, a specific precursor ion corresponding to the target steroid is selected. This precursor ion is then fragmented in a collision cell, and in the second stage of mass analysis, a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, minimizing interferences from the sample matrix. nih.gov
To further enhance sensitivity, chemical derivatization can be employed to improve the ionization efficiency of the steroid molecules. nih.gov For instance, hydroxyl groups can be derivatized with picolinic acid, and keto groups with Girard P reagent. nih.gov The use of stable isotope-labeled internal standards, such as deuterated analogs of the target steroid, is a common practice to ensure accurate quantification by correcting for any variations during sample preparation and analysis. nih.gov
LC-MS/MS methods have been successfully developed and validated for the quantification of a wide array of steroids, including dehydroepiandrosterone (B1670201) (DHEA) and its hydroxylated metabolites, in serum, plasma, and various tissues. nih.govnih.govresearchgate.net These methods have demonstrated low limits of quantification, often in the picogram range, making them suitable for analyzing the low endogenous concentrations of many steroids. nih.gov For example, one method reported lower limits of quantification of 5 fmol for testosterone (B1683101) and 10 fmol for DHEA and 17β-estradiol. nih.gov
Table 2: LC-MS/MS Method Parameters for Steroid Quantification
| Parameter | Details | Reference |
| Chromatography | Reversed-phase liquid chromatography | nih.gov |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | nih.gov |
| Mass Analysis | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) | nih.gov |
| Derivatization | Optional, e.g., picolinic acid for hydroxyl groups, Girard P for keto groups | nih.gov |
| Internal Standards | Stable isotope-labeled standards (e.g., deuterated) | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Complementary Detection Methods
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of steroids, including this compound. nih.gov When coupled with various detection methods, HPLC offers a robust platform for steroid analysis in different research matrices.
A common detection method used with HPLC is ultraviolet-visible (UV-Vis) detection, often employing a diode array detector (DAD). nih.govrsc.orgnih.gov The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that can aid in the identification of the separated compounds. oup.com The choice of wavelength is crucial for sensitivity and is typically set at the absorbance maximum of the target steroid. For many steroids, this falls within the low UV range. researchgate.netresearchgate.net
The separation in HPLC is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. oup.comresearchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed depending on the complexity of the sample and the number of analytes to be separated. oup.com
While HPLC-UV/DAD is a reliable and cost-effective method, its sensitivity may be limited for the analysis of low-concentration steroids in biological samples. To overcome this, HPLC can be coupled to more sensitive detectors like mass spectrometry, as discussed in the previous section. Another approach is to use particle beam mass spectrometry, which allows for the generation of library-searchable electron ionization (EI) mass spectra, aiding in the identification of unknown compounds. oup.com
The development of rapid HPLC methods using small, high-efficiency columns has significantly reduced analysis times, making it suitable for high-throughput screening. rsc.org These methods have been successfully validated for accuracy, precision, and robustness in the analysis of various steroid formulations. nih.gov
Table 3: HPLC Method Parameters for Steroid Analysis
| Parameter | Details | Reference |
| Chromatography | Reversed-phase HPLC | oup.com |
| Column | C18 | oup.comresearchgate.net |
| Mobile Phase | Water/Acetonitrile or Water/Methanol mixture | oup.comresearchgate.net |
| Detection | Diode Array Detector (DAD) or UV-Vis Detector | nih.govrsc.orgnih.gov |
| Detection Wavelength | Typically low UV range (e.g., 202 nm for DHEA) | researchgate.netresearchgate.net |
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for the structural confirmation and elucidation of steroid molecules like this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it an essential tool for the structural confirmation and elucidation of steroids such as this compound. nih.govnih.govnih.gov
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for steroid characterization. The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule, including their chemical shift, integration (number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons). nih.gov Similarly, the ¹³C NMR spectrum reveals the chemical shift of each carbon atom. nih.gov
For complex molecules like steroids, where spectral overlap is common in 1D spectra, two-dimensional (2D) NMR techniques are invaluable. nih.govnih.gov These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the connectivity of protons within the steroid backbone. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting different parts of the molecule and assigning quaternary carbons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other, which is essential for determining the stereochemistry of the molecule. nih.gov
The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals in the steroid's spectrum, leading to a complete and confirmed structure. researchgate.net For example, detailed NMR analysis has been used to elucidate the structures of various androstane (B1237026) derivatives, including identifying different diastereoisomers. nih.gov
Table 4: Key NMR Experiments for Steroid Structural Elucidation
| NMR Experiment | Information Provided | Reference |
| ¹H NMR | Chemical environment and number of protons | nih.gov |
| ¹³C NMR | Chemical environment of carbon atoms | nih.gov |
| COSY | ¹H-¹H spin-spin couplings (connectivity) | nih.gov |
| HSQC | Direct ¹H-¹³C correlations | nih.gov |
| HMBC | Long-range ¹H-¹³C correlations | nih.gov |
| NOESY | Through-space ¹H-¹H interactions (stereochemistry) | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Steroid Research
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable complementary techniques used in the characterization of steroids like this compound, providing information about the functional groups present and the electronic transitions within the molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy is primarily used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic frequencies corresponds to different types of bonds and functional groups. For this compound, key IR absorptions would include:
A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups.
A strong, sharp peak around 1740 cm⁻¹, indicative of the C=O stretching vibration of the ketone group in the five-membered D-ring.
Absorptions in the C-H stretching region (around 2850-3000 cm⁻¹) and C-O stretching region (around 1000-1200 cm⁻¹).
IR spectroscopy has been used in the structural elucidation of various androstene derivatives, often in conjunction with other spectroscopic techniques like NMR and mass spectrometry. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The presence of a double bond in the B-ring of this compound (androst-5-ene) results in a weak UV absorption at a relatively low wavelength, as it is an isolated double bond. The carbonyl group at C-17 also contributes to the UV absorption.
UV-Vis detection is commonly coupled with HPLC for the quantification of steroids. oup.com The wavelength of maximum absorbance (λmax) is used for detection to achieve the highest sensitivity. For many steroids, the λmax is in the low UV region. For instance, a method for the detection of dehydroepiandrosterone (DHEA) used a UV detector set at 202 nm. researchgate.net The UV spectrum can also serve as a preliminary identification tool when compared to a reference standard.
Table 5: Spectroscopic Data for Steroid Functional Groups
| Functional Group | Spectroscopic Technique | Characteristic Signal/Absorption |
| Hydroxyl (-OH) | IR Spectroscopy | Broad band at 3200-3600 cm⁻¹ |
| Ketone (C=O) | IR Spectroscopy | Strong, sharp peak around 1740 cm⁻¹ |
| Alkene (C=C) | UV-Vis Spectroscopy | Weak absorption at low wavelength |
| Carbonyl (C=O) | UV-Vis Spectroscopy | Contribution to UV absorption |
Sample Preparation Strategies for Biological Research Samples (e.g., Extraction, Derivatization)
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in biological samples such as urine, plasma, and tissues. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and convert it into a form suitable for instrumental analysis.
Extraction:
The initial step in sample preparation typically involves extraction of the steroid from the biological matrix. Given that steroids exist in both free and conjugated forms (as sulfates and glucuronides), a hydrolysis step is often necessary to analyze the total steroid concentration.
Enzymatic Hydrolysis: For urine samples, where steroids are extensively conjugated, enzymatic hydrolysis using β-glucuronidase and sulfatase is a common practice to cleave the conjugate moieties and liberate the free steroid. unitedchem.com
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of steroids from biological fluids. unitedchem.comnih.gov Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, are particularly effective in removing interfering substances from complex matrices like urine and serum. unitedchem.com
Liquid-Liquid Extraction (LLE): LLE is a classical method for steroid extraction, often employing organic solvents like diethyl ether, ethyl acetate, or a mixture of solvents to partition the steroids from the aqueous biological sample. researchgate.net
The choice of extraction method depends on the specific biological matrix, the required level of purity, and the subsequent analytical technique.
Derivatization:
For analysis by gas chromatography-mass spectrometry (GC-MS), steroids, including this compound, require derivatization to increase their volatility and thermal stability, as well as to improve their chromatographic behavior and mass spectrometric fragmentation patterns.
Silylation: The most common derivatization method for steroids involves the formation of trimethylsilyl (TMS) ethers. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert hydroxyl groups into TMS ethers. For ketones, methoximation is often performed prior to silylation to form methyloxime-trimethylsilyl (MO-TMS) derivatives. nih.gov
Pentafluorophenyl Derivatization: For enhanced sensitivity in GC-MS analysis, particularly with electron capture detection, pentafluorophenyl-based derivatization reagents can be used. For instance, the formation of mixed pentafluorophenyldimethylsilyl-trimethylsilyl (flophemesyl-TMS) derivatives has been employed for the sensitive analysis of a panel of androgen-related steroids. nih.gov
The following table summarizes common sample preparation strategies for steroid analysis in biological matrices.
| Strategy | Description | Biological Matrix | Key Considerations |
| Enzymatic Hydrolysis | Cleavage of glucuronide and sulfate (B86663) conjugates using enzymes like β-glucuronidase/arylsulfatase. | Urine, Plasma | Incubation time and temperature are critical for complete hydrolysis. |
| Solid-Phase Extraction (SPE) | Use of a solid sorbent to selectively adsorb the analyte from the liquid sample, followed by elution. | Urine, Serum, Plasma | Choice of sorbent material (e.g., C18, mixed-mode) is crucial for selectivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | Urine, Plasma | Solvent choice and pH adjustment are important for extraction efficiency. |
| Derivatization (e.g., Silylation) | Chemical modification of the analyte to enhance its volatility and improve its chromatographic and mass spectrometric properties for GC-MS analysis. | Extracted Steroids | Selection of derivatizing agent depends on the functional groups present in the steroid. |
Application of Steroidomics and Metabolomics Approaches for Comprehensive Profiling
The advent of high-throughput analytical technologies, particularly mass spectrometry coupled with chromatography, has given rise to the fields of steroidomics and metabolomics, enabling the comprehensive and simultaneous measurement of a large number of steroids and their metabolites in a single analytical run. These approaches have proven invaluable in understanding the complex pathways of steroid biosynthesis and metabolism and in identifying biomarkers for various pathological conditions.
Steroidomics in Adrenal Carcinoma Research:
One of the most significant applications of steroidomics has been in the study of adrenal tumors. Adrenocortical carcinoma (ACC) is a rare but aggressive malignancy that is often challenging to distinguish from benign adrenal adenomas. nih.govresearchgate.net Research has shown that ACC is characterized by inefficient and aberrant steroidogenesis, leading to the accumulation and excretion of steroid precursors. nih.govmdpi.com
Urine steroid metabolomics, which involves the GC-MS profiling of a comprehensive panel of urinary steroid metabolites, has emerged as a powerful non-invasive tool for the diagnosis of ACC. nih.govnih.govresearchgate.netoup.com In these studies, this compound (often referred to as 16α-hydroxy-DHEA) is one of the key androgen precursors that is frequently found to be elevated in the urine of patients with ACC. oup.com
Machine learning algorithms are often applied to the complex datasets generated by steroidomics to identify a "malignant steroid fingerprint" that can differentiate ACC from benign tumors with high sensitivity and specificity. nih.govresearchgate.net A study identified a subset of nine steroids, including precursors, that were most discriminative for ACC. researchgate.net
Metabolomics for Comprehensive Profiling:
Metabolomics provides a broader view of the metabolic state of a biological system by analyzing a wide range of small molecules, including steroids. Urinary steroid profiling is a targeted form of metabolomics that focuses specifically on the steroid metabolic pathways. nih.govtandfonline.com This approach can reveal abnormalities in steroid synthesis and metabolism that are indicative of genetic disorders of steroidogenesis or other endocrine diseases. nih.gov
The comprehensive nature of these "omics" approaches allows for the discovery of novel biomarkers and provides a more holistic understanding of the role of steroids like this compound in health and disease. The evolution of analytical methods, from single-analyte measurements to comprehensive profiling, represents a paradigm shift in endocrine research. nih.govnih.gov
The table below highlights key findings from steroidomics and metabolomics studies relevant to this compound.
| Study Focus | Analytical Approach | Key Findings Relevant to this compound | Reference |
| Discrimination of Adrenal Tumors | Urine steroid metabolomics by GC-MS and machine learning. | Elevated excretion of androgen precursors, including 16α-hydroxy-DHEA, is a hallmark of the "malignant steroid fingerprint" in adrenocortical carcinoma. | nih.gov, researchgate.net, oup.com |
| Postoperative Recurrence of ACC | Urine steroid metabolomics by GC-MS. | Monitoring the urinary steroid profile, including precursor steroids, can aid in the early detection of tumor recurrence. | nih.gov |
| Diagnosis of Steroidogenesis Disorders | Urinary steroid profiling by GC-MS. | Comprehensive profiling can identify characteristic patterns of steroid metabolite excretion indicative of specific enzyme deficiencies. | nih.gov, tandfonline.com |
Biological Interactions and Endogenous Functions of 3,16 Dihydroxyandrost 5 En 17 One in Non Clinical Systems
Receptor Binding and Ligand Activity Studies
The biological activity of a steroid is intrinsically linked to its ability to bind to and modulate the activity of specific receptors. For androstene derivatives like 3,16-Dihydroxyandrost-5-en-17-one, this includes interactions with both intracellular nuclear receptors and potentially membrane-bound receptors.
Interactions with Nuclear Receptors (e.g., Estrogen Receptor Beta)
As a metabolite of DHEA, this compound belongs to a class of steroids that can interact with nuclear hormone receptors, thereby directly regulating gene transcription. While direct binding studies on this specific 16-hydroxylated metabolite are not extensively detailed in the literature, the activities of its precursors and related analogues provide significant insights.
DHEA and its metabolite androst-5-ene-3β,17β-diol (ADIOL) have been measured in human primary mammary cancer tissue, where their concentrations have been studied in relation to estrogen receptor (ER) status nih.gov. This suggests a relationship between the DHEA metabolome and the estrogen signaling axis in hormone-responsive tissues nih.gov. Furthermore, synthetic analogues of DHEA metabolites have been investigated for their interaction with Estrogen Receptor Beta (ERβ), a key nuclear receptor in various tissues nih.gov.
ERβ, upon activation by a ligand like its natural agonist 17β-estradiol, typically forms a unique conformation that initiates transcriptional activity rcsb.org. The binding of different ligands can modulate this structure and its subsequent function. Studies on synthetic androstene analogues show that they can interact with such nuclear receptors, indicating that endogenous metabolites like this compound may possess similar capabilities nih.gov.
Table 1: Interaction of Related Androstene Steroids with Nuclear Receptors This table summarizes findings on compounds structurally related to this compound, providing context for its potential receptor interactions.
| Compound | Receptor Interaction | Context/System | Finding | Reference |
| Dehydroepiandrosterone (B1670201) (DHEA) | Estrogen Receptor (ER) | Human Mammary Cancer Tissue | Presence correlated with ER status, suggesting a link between DHEA metabolism and estrogen signaling. | nih.gov |
| Androst-5-ene-3β,17β-diol (ADIOL) | Estrogen Receptor (ER) | Human Mammary Cancer Tissue | Presence correlated with ER status; ratio of ADIOL to DHEA varied between ER-positive and ER-negative tumors. | nih.gov |
| 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol | Estrogen Receptor Beta (ERβ) | In vitro Assays | Characterized for its interactions with nuclear hormone receptors, including ERβ, as part of its pharmacological profile. | nih.gov |
Non-Genomic Signaling Pathways and Membrane Receptor Interactions
Beyond the classical genomic pathway mediated by nuclear receptors, some steroids can elicit rapid biological responses through non-genomic signaling. This typically involves binding to receptors on the cell membrane, initiating intracellular signaling cascades. For this compound specifically, there is a lack of direct evidence from published studies detailing its interaction with membrane receptors or its role in non-genomic pathways. This remains an area requiring further investigation to fully understand its biological activity profile.
Modulatory Effects on Cellular Processes in in vitro and ex vivo Models
In vitro and ex vivo models are crucial for dissecting the specific effects of endogenous compounds on cellular behavior. Studies on DHEA and its derivatives have revealed significant modulatory effects on fundamental cellular processes, providing a framework for the potential actions of this compound.
Influence on Gene Expression and Protein Synthesis
The interaction of steroids with nuclear receptors, as discussed in section 6.1.1, is a primary mechanism for influencing gene expression and subsequent protein synthesis. When a steroid binds to a receptor like ERβ, the receptor-ligand complex can bind to specific DNA sequences, known as hormone response elements, to either activate or repress gene transcription rcsb.org.
Studies on derivatives of DHEA and androstenediol (B1197431) have demonstrated cytotoxic effects on cancer cell lines that increase over time, a characteristic suggestive of a genomic receptor-mediated mechanism of action nih.gov. This implies that these compounds alter the expression of genes critical for cell survival and function nih.gov. Therefore, it is plausible that this compound, through interaction with nuclear receptors, similarly modulates the expression of a specific set of genes and the synthesis of their corresponding proteins.
Regulation of Cell Proliferation and Differentiation
The regulation of cell proliferation is a key outcome of steroid signaling. In vitro studies on various cell lines have shown that DHEA and its derivatives can have divergent effects, either inhibiting or promoting proliferation depending on the cell type.
Specifically, certain ester derivatives of DHEA and 5-Androstenediol (5-AED) have been shown to exert cytotoxic effects on the human cancer cell lines HeLa (cervical cancer) and K562 (erythroleukemia), thereby inhibiting their proliferation nih.gov. In contrast, these same compounds stimulated the growth of normal Wi-38 human fibroblast cells, indicating cytoprotective properties toward non-cancerous cells nih.gov. This dual activity highlights the nuanced regulatory role these steroids play. Furthermore, studies on the enzyme steroid 5α-reductase (SRD5A1), which metabolizes androgens, have shown that its overexpression promotes the proliferation of multiple myeloma cells in vitro and in vivo nih.gov. This indicates that the metabolic processing of these steroids is critical to their effects on cell growth nih.gov.
Table 2: Effects of DHEA/5-AED Derivatives on Cell Viability In Vitro This table presents data on the cytotoxic effects of various DHEA and 5-AED derivatives on different human cell lines after 72 hours of incubation, illustrating their impact on cell proliferation.
| Compound | HeLa (Cervical Cancer) % Inhibition | K562 (Erythroleukemia) % Inhibition | Wi-38 (Normal Fibroblast) % Inhibition | Reference |
| DHEA 3-propionate | ~45% | ~55% | -30% (Stimulation) | nih.gov |
| 5-AED 3,17-dipropionate | ~50% | ~60% | -50% (Stimulation) | nih.gov |
| DHEA 3-butanoate | ~35% | ~40% | Not Reported | nih.gov |
| 5-AED 3,17-dibutanoate | ~25% | ~30% | Not Reported | nih.gov |
Impact on Apoptotic and Cell Survival Pathways
The balance between cell survival and programmed cell death, or apoptosis, is tightly regulated. Steroid hormones and their metabolites can significantly influence this balance. The cytotoxic effects observed in cancer cells treated with DHEA derivatives are often a result of inducing apoptosis nih.gov.
Mechanistic studies in multiple myeloma have provided a clear link between androgen metabolism and the regulation of apoptosis and autophagy, a cellular recycling process that can promote survival. Downregulation of the enzyme SRD5A1 was found to simultaneously induce apoptosis through the Bcl-2 family of proteins and regulate autophagy via the PI3K/Akt/mTOR signaling pathway nih.gov. This dual regulatory potential suggests that metabolites produced downstream of DHEA could be key players in determining cell fate. Given that this compound is a product of DHEA metabolism, it may function as a signaling molecule within these pathways, influencing whether a cell survives, undergoes apoptosis, or initiates autophagy.
Role in Endogenous Steroidogenesis Regulation and Feedback Mechanisms
This compound, a hydroxylated metabolite of dehydroepiandrosterone (DHEA), is intricately involved in the complex network of steroid hormone synthesis and regulation. Its role extends to modulating the activity of key steroidogenic enzymes and participating in the feedback mechanisms that govern the hypothalamic-pituitary-adrenal (HPA) axis.
The production of steroid hormones, or steroidogenesis, is a tightly controlled process involving a cascade of enzymatic reactions. This compound, by its very nature as a 16-hydroxylated steroid, can influence this pathway. Research has shown that certain hydroxylated steroid metabolites can act as competitive inhibitors of crucial enzymes in the steroidogenic cascade. For instance, derivatives of androstane (B1237026) have been studied for their inhibitory effects on 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme essential for the conversion of androstenedione (B190577) to testosterone (B1683101). While direct studies on this compound's inhibitory potency are limited, its structural similarity to other known inhibitors suggests a potential modulatory role.
The regulation of steroidogenesis is largely governed by the HPA axis, a neuroendocrine system that controls the body's response to stress. The hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). nih.gov ACTH, in turn, acts on the adrenal cortex to stimulate the production of glucocorticoids, such as cortisol, and androgens, including DHEA and its derivatives. nih.govwikipedia.org
A critical aspect of the HPA axis is its negative feedback loop, where elevated levels of cortisol inhibit the release of both CRH and ACTH, thus preventing excessive steroid production. nih.govwikipedia.org DHEA and its metabolites, including this compound, are also part of this regulatory network. DHEA is known to possess anti-glucocorticoid properties, potentially counteracting some of the effects of cortisol. Dysregulation of the HPA axis, often associated with chronic stress, can lead to altered levels of DHEA and its metabolites. nih.gov While cortisol provides the primary negative feedback signal, the complex interplay of various adrenal steroids, including 16-hydroxylated androgens, likely contributes to the fine-tuning of HPA axis activity. The presence of this compound in circulation suggests it may participate in this intricate feedback system, although its precise role as a direct inhibitor of CRH or ACTH release requires further investigation.
Table 1: Key Enzymes in Adrenal Steroidogenesis and Potential Modulation
| Enzyme | Function | Potential Modulation by this compound |
| CYP17A1 (17α-hydroxylase/17,20-lyase) | Converts pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxylated forms and then to DHEA and androstenedione. nih.gov | As a downstream metabolite, it is unlikely to be a primary modulator, but its presence could influence pathway flux. |
| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Converts Δ5-steroids (like DHEA) to Δ4-steroids (like androstenedione). nih.gov | May act as a competitive substrate or allosteric modulator. |
| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Interconverts androstenedione and testosterone. | 16-hydroxylated steroids have been shown to inhibit some isoforms of this enzyme. |
| Steroid 16α-hydroxylase | A cytochrome P450 enzyme that catalyzes the 16α-hydroxylation of various steroids. nih.gov | This enzyme is directly responsible for the formation of 16α-hydroxylated steroids. |
Comparative Biochemical Significance of this compound Across Diverse Species and Biological Contexts
The biochemical significance of this compound and its related 16-hydroxylated steroids extends beyond human and non-human primate physiology, with evidence of their presence and functional roles in a variety of organisms, including plants, microbes, and insects.
Non-human Mammalian: In non-human primates, such as the rhesus macaque, the brain possesses the enzymatic machinery to synthesize sex steroids from DHEA, highlighting the potential for local production and action of DHEA metabolites within the central nervous system. nih.gov The presence of epiandrosterone (B191177), a stereoisomer of androsterone (B159326) and a metabolite of DHEA, has been documented in most mammals, including pigs, indicating a conserved role for these types of steroids in mammalian biology. wikipedia.org The study of 16α-hydroxylase systems in mammalian liver has been a subject of research for decades, indicating the widespread importance of this metabolic pathway. nih.gov
Microbial: The microbial world demonstrates a remarkable capacity for steroid biotransformation. Various fungal species are capable of hydroxylating DHEA at different positions, including the 7α- and 16β-positions. For instance, fungi from the genera Fusarium and Gibberella have been utilized for the 7α-hydroxylation of DHEA. While the specific production of this compound by microorganisms is not extensively documented, their proven ability to perform diverse hydroxylation reactions on steroid skeletons suggests that such transformations are plausible and could be a source of novel steroid derivatives. These biotransformations are of significant interest for the pharmaceutical industry for the synthesis of new steroid-based drugs.
Plant: In the plant kingdom, while not producing the exact compound this compound, a parallel pathway involving 16α-hydroxylation of steroids exists. In species like potato (Solanum tuberosum) and tomato (Solanum lycopersicum), a dioxygenase enzyme catalyzes the 16α-hydroxylation of cholesterol derivatives as a key step in the biosynthesis of steroidal glycoalkaloids (SGAs). nih.gov These SGAs, such as α-solanine and α-tomatine, are toxic specialized metabolites that serve as a defense mechanism against herbivores and pathogens. This demonstrates a conserved enzymatic capability for 16α-hydroxylation across different kingdoms of life, albeit for different functional outcomes.
Insect: The endocrine system of insects relies on a different class of steroid hormones, primarily ecdysteroids like ecdysone (B1671078) and its active form, 20-hydroxyecdysone, which regulate molting and metamorphosis. pnas.org The biosynthesis of these crucial hormones involves a series of hydroxylation steps catalyzed by cytochrome P450 enzymes. Although the specific compound this compound is not native to insects, the fundamental importance of steroid hydroxylation in their development and physiology provides a comparative context for understanding the functional significance of such modifications in biological systems.
Table 2: Comparative Presence and Function of 16-Hydroxylated Steroids
| Organismal Group | Presence/Analogue of 16-Hydroxylated Steroids | Known/Potential Biochemical Significance |
| Non-human Mammals | Present (e.g., 16-hydroxylated metabolites of DHEA in primates, epiandrosterone in pigs). nih.govwikipedia.org | Regulation of steroidogenesis, potential neuromodulatory effects. |
| Microbes (Fungi) | Capable of hydroxylating DHEA at various positions. | Biotransformation of steroids for the production of novel compounds. |
| Plants | Analogous pathway: 16α-hydroxylation of cholesterol derivatives. nih.gov | Biosynthesis of steroidal glycoalkaloids for defense. nih.gov |
| Insects | Different class of steroid hormones (ecdysteroids) that undergo hydroxylation. pnas.org | Regulation of molting and metamorphosis. pnas.org |
Emerging Research Areas and Future Directions in 3,16 Dihydroxyandrost 5 En 17 One Studies
Integration with Systems Biology and Multi-Omics Approaches for Holistic Steroidome Mapping
The study of individual steroids in isolation is giving way to a more integrated, systems-level approach. Systems biology, combined with multi-omics technologies, offers a powerful framework for understanding the entirety of the steroid metabolic network, or the "steroidome." This holistic view is critical for contextualizing the role of 3,16-Dihydroxyandrost-5-en-17-one.
Steroidomics, a sub-field of metabolomics, has gained significant traction for its ability to perform high-throughput analysis of steroids, enabling the identification of potential biomarkers. nih.gov This approach is particularly relevant in cancer research, where pathways like steroidogenesis and androgen/estrogen metabolism are often significantly altered. nih.gov By applying multi-omics—including genomics, transcriptomics, proteomics, and metabolomics—researchers can create comprehensive maps of steroid pathways. mdpi.comnih.gov This integrated analysis allows for the identification of genetic variations (genomics), altered gene expression (transcriptomics), and changes in protein and metabolite levels that influence the synthesis and activity of steroids like this compound. mdpi.comresearchgate.net
Recent advancements in spatial multi-omics will likely provide an even deeper understanding by mapping the distribution of steroids and related enzymes within tissues, offering a new dimension to cellular and genetic maps. mdpi.com This could reveal localized functions and metabolic channeling of this compound that are not apparent from bulk tissue analysis. The integration of these diverse datasets is essential for building predictive models of steroid function and dysfunction in various physiological and pathological states. mdpi.com
Table 1: Application of Multi-Omics in Steroid Research
| Omics Technology | Application in Steroid Pathway Analysis | Potential Insights for this compound |
|---|---|---|
| Genomics | Identification of genetic polymorphisms in steroidogenic enzymes (e.g., HSD3B1, HSD3B2). nih.govgenecards.orggenecards.org | Understanding genetic predispositions to altered levels or activity of the compound. |
| Transcriptomics | Analysis of gene expression changes in steroid synthesis and signaling pathways. nih.govresearchgate.net | Revealing regulatory networks that control the production of the compound. |
| Proteomics | Quantification of steroidogenic enzymes and receptor proteins. researchgate.net | Determining the abundance of key proteins involved in its synthesis and downstream effects. |
| Metabolomics (Steroidomics) | Comprehensive profiling and quantification of steroid hormones and their metabolites in biological fluids. nih.govmdpi.com | Mapping its metabolic fate and identifying novel biomarkers associated with its pathways. |
| Spatial-Omics | Spatially resolved mapping of gene expression, proteins, and metabolites within tissues. mdpi.com | Elucidating its specific roles and concentrations in different tissue microenvironments. |
Development of Advanced Bioanalytical Probes and Research Tools for Pathway Interrogation
Progress in understanding the specific actions of this compound is intrinsically linked to the development of more sophisticated research tools. Advanced bioanalytical techniques are crucial for accurately detecting and quantifying low-abundance steroids in complex biological matrices.
Mass spectrometry (MS) coupled with chromatography, such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), remains the gold standard for steroid analysis due to its high sensitivity and specificity. nih.gov Techniques like electrospray ionization (ESI) are particularly suitable for analyzing polar molecules and their conjugates. nih.gov The use of selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS enhances sensitivity, allowing for precise quantification. nih.gov
Beyond detection, novel chemical probes are being developed to interrogate steroid signaling pathways. A notable example is the use of enantiomeric steroids (ent-steroids), which are the mirror images of naturally occurring steroids. nih.gov These molecules serve as powerful tools to differentiate between direct binding to membrane or nuclear receptors and indirect effects caused by steroid-induced changes in the cell membrane. nih.gov Furthermore, the discovery of compounds that modulate steroid hormone function, such as BRD9 inhibitors that can enhance the effect of glucocorticoids, opens up new avenues for both therapeutic intervention and as research tools to probe pathway dynamics. mayoclinic.org
Table 2: Comparison of Bioanalytical Techniques for Steroid Analysis
| Analytical Platform | Ionization/Detection Method | Strengths for Steroid Analysis | Limitations |
|---|---|---|---|
| GC-MS | Electron Ionization (EI), Chemical Ionization (CI) | High chromatographic resolution, extensive spectral libraries for identification. nih.gov | Requires chemical derivatization for volatile compounds; thermal degradation risk. |
| LC-MS/MS | ESI, APCI, APPI | High sensitivity and specificity, suitable for polar and conjugated steroids without derivatization. nih.gov | Matrix effects can cause ion suppression; fewer standardized libraries than GC-MS. |
| Immunoassays (IA) | RIA, DIA | High throughput, cost-effective for specific analytes. nih.gov | Potential for cross-reactivity with structurally similar steroids, leading to inaccuracies. |
| NMR Spectroscopy | ¹H-NMR | Non-destructive, provides detailed structural information, requires minimal sample preparation. mdpi.com | Lower sensitivity compared to MS-based methods. |
Computational Modeling and in silico Simulations to Predict this compound Interactions
Computational approaches are becoming indispensable for navigating the complexity of steroid biology. In silico modeling and simulations provide a predictive framework to hypothesize about the function, metabolism, and interactions of this compound before undertaking extensive laboratory experiments.
Molecular docking simulations can predict the binding affinity and orientation of this steroid within the active sites of enzymes or the ligand-binding domains of nuclear and membrane receptors. nih.gov For instance, in silico models have been used to explore the interactions between various androgens and the androgen receptor, revealing key hydrogen bonds and hydrophobic interactions that determine agonist or antagonist activity. nih.gov Such models could predict whether this compound acts as a substrate or inhibitor for key steroidogenic enzymes.
On a larger scale, genome-scale metabolic models (GEMs) can simulate the flux through the entire steroid biosynthesis pathway, highlighting how perturbations might affect the production of specific steroids. researchgate.net These models can integrate transcriptomic and proteomic data to become context-specific, for example, in modeling prostate cancer metabolism. researchgate.net Additionally, physiologically based pharmacokinetic (PBPK) modeling, which can now use in silico-generated parameters, can predict the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in different tissues and organisms. acs.org
Table 3: In silico Tools for Steroid Research
| Computational Approach | Description | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov | Predicting interactions with steroid receptors (e.g., AR, ER) and metabolizing enzymes (e.g., HSDs, CYPs). |
| Genome-Scale Metabolic Models (GEMs) | A mathematical representation of the complete metabolic network of an organism or cell. researchgate.net | Simulating its synthesis and degradation within the context of the entire human steroidome. |
| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide range of biological activities based on a compound's structure. mdpi.com | Generating hypotheses about its potential pharmacological or toxicological effects. |
| PBPK Modeling | Simulates the ADME of a compound in the body. acs.org | Predicting its pharmacokinetic profile and internal exposure levels in various tissues. |
| Polymorphism Analysis | In silico analysis of gene sequence databases to identify novel variants. nih.gov | Identifying polymorphisms in steroidogenic enzymes that could alter its metabolism. |
Exploration of Novel Enzymatic and Microbial Biotransformation Pathways for this compound
Biotransformation, using isolated enzymes or whole microbial cells, is a powerful strategy for generating novel steroid derivatives that may possess unique or enhanced biological activities. researchfloor.orgwjpls.org This approach offers an environmentally friendly alternative to complex chemical synthesis. nih.govmdpi.com
Fungi, in particular, are known to perform a wide array of modifications on the steroid skeleton, including hydroxylations and Baeyer-Villiger oxidations. nih.govmdpi.com For example, the fungus Penicillium vinaceum can effectively convert androstene steroids into lactones, a type of reaction that can significantly alter a compound's biological properties. nih.govmdpi.com Various microbial species from genera such as Aspergillus, Bacillus, Rhodococcus, and Mycobacterium are known to transform steroids, carrying out reactions at different positions on the steroid nucleus. researchfloor.orgresearchgate.net
Research in this area could focus on screening diverse microbial collections to identify organisms capable of modifying this compound. This could lead to the production of novel hydroxylated, dehydrogenated, or lactonized derivatives. The enzymes responsible for these transformations could then be isolated, characterized, and potentially engineered for improved efficiency and specificity, paving the way for the sustainable production of new and valuable steroid compounds.
Table 4: Examples of Microbial Biotransformations of Steroids
| Microorganism | Steroid Substrate(s) | Type of Reaction(s) | Reference(s) |
|---|---|---|---|
| Penicillium vinaceum | Androstenedione (B190577), DHEA, Pregnenolone (B344588) | Baeyer-Villiger oxidation (Lactonization) | nih.govmdpi.com |
| Rhodococcus coprophilus | Cortisone, Hydrocortisone | Δ1-dehydrogenation | researchfloor.org |
| Mycobacterium sp. | Phytosterols, Cholesterol | Side-chain degradation | researchgate.net |
| Aspergillus parasiticus | Dehydroepiandrosterone (B1670201) (DHEA) | Lactonization | mdpi.com |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the structural features of 3,16-Dihydroxyandrost-5-en-17-one?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to assign stereochemistry at C3 and C16 positions, infrared (IR) spectroscopy to confirm hydroxyl and ketone functional groups, and mass spectrometry (MS) for molecular weight validation. X-ray crystallography is critical for resolving ambiguities in stereochemical configurations, as demonstrated in studies of related androstane derivatives .
Q. How should researchers assess the purity of this compound in experimental settings?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection at 240 nm for quantitative purity analysis, supplemented by thin-layer chromatography (TLC) for rapid qualitative checks. Purity thresholds ≥95% (as per Sigma-Aldridge protocols) are recommended for biological assays to minimize confounding variables .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct replication studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables. Compare activity across structural analogs (e.g., 16α-OH vs. 16β-OH epimers) to identify stereochemical influences. Use in vitro enzymatic assays (e.g., CYP17A1 inhibition) and in vivo models to validate context-dependent effects .
Q. How can isotopic labeling of this compound be optimized for metabolic pathway studies?
- Methodological Answer : Introduce deuterium labels via catalytic hydrogenation of Δ-double bonds using deuterium gas (D) and PtO catalysts, as demonstrated in deuterated finasteride synthesis. Verify isotopic incorporation via MS and ensure labeled analogs retain bioactivity through comparative enzyme inhibition assays .
Q. How to resolve discrepancies between X-ray crystallography and computational models for this compound analogs?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize molecular geometry and compare with crystallographic data. Investigate crystal packing effects (e.g., hydrogen-bonding networks) that may distort conformations. Validate findings using NMR-derived nuclear Overhauser effect (NOE) correlations .
Q. What derivatization approaches enhance GC-MS sensitivity for analyzing this compound in biological matrices?
- Methodological Answer : Trimethylsilyl (TMS) derivatization using agents like BSTFA (+1% TMCS) improves volatility and detection. Optimize reaction time (30–60 min at 60°C) to ensure complete derivatization of hydroxyl groups, as validated in studies of hydroxylated steroid metabolites .
Q. How to evaluate enzyme inhibition kinetics for this compound in steroidogenesis modulation studies?
- Methodological Answer : Employ Michaelis-Menten kinetics with recombinant enzymes (e.g., 17β-hydroxysteroid dehydrogenase) to determine values. Use IC assays with varying substrate concentrations to distinguish competitive vs. non-competitive inhibition. Cross-reference results with LC-MS quantification of downstream steroid metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
